molecular formula C27H26Br2N2O7 B11552323 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11552323
M. Wt: 650.3 g/mol
InChI Key: GAZSJMNCCPPXHJ-VVEOGCPPSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O6 This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, methoxy groups, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Acylation: The brominated product is then subjected to acylation with 3,4-dimethylphenoxyacetic acid chloride in the presence of a base like pyridine.

    Imination: The acylated product is treated with an amine to form the imino group.

    Esterification: Finally, the compound is esterified with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with thiol or amine groups.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methoxybenzoate
  • 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C27H26Br2N2O7

Molecular Weight

650.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H26Br2N2O7/c1-15-6-7-20(8-16(15)2)37-14-24(32)31-30-13-18-9-19(28)12-21(29)25(18)38-27(33)17-10-22(34-3)26(36-5)23(11-17)35-4/h6-13H,14H2,1-5H3,(H,31,32)/b30-13+

InChI Key

GAZSJMNCCPPXHJ-VVEOGCPPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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